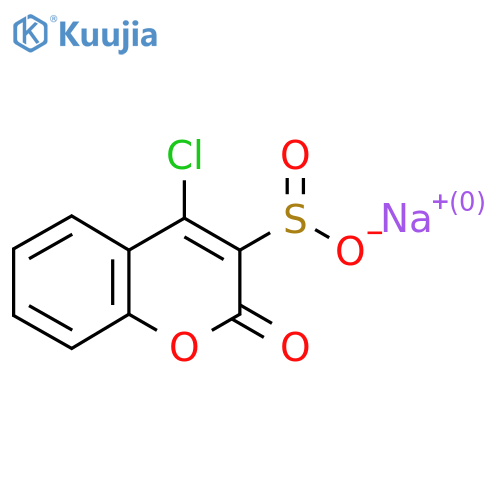

Cas no 2137693-62-8 (sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate)

2137693-62-8 structure

商品名:sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate

sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate 化学的及び物理的性質

名前と識別子

-

- 2137693-62-8

- sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate

- EN300-723743

-

- インチ: 1S/C9H5ClO4S.Na/c10-7-5-3-1-2-4-6(5)14-9(11)8(7)15(12)13;/h1-4H,(H,12,13);/q;+1/p-1

- InChIKey: RYYXOUNFOGKTHJ-UHFFFAOYSA-M

- ほほえんだ: ClC1=C(C(=O)OC2C=CC=CC=21)S(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 265.9416518g/mol

- どういたいしつりょう: 265.9416518g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 357

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.6Ų

sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-723743-1.0g |

sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |

2137693-62-8 | 1g |

$1500.0 | 2023-05-26 | ||

| Enamine | EN300-723743-0.5g |

sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |

2137693-62-8 | 0.5g |

$1440.0 | 2023-05-26 | ||

| Enamine | EN300-723743-5.0g |

sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |

2137693-62-8 | 5g |

$4349.0 | 2023-05-26 | ||

| Enamine | EN300-723743-10.0g |

sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |

2137693-62-8 | 10g |

$6450.0 | 2023-05-26 | ||

| Enamine | EN300-723743-0.05g |

sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |

2137693-62-8 | 0.05g |

$1261.0 | 2023-05-26 | ||

| Enamine | EN300-723743-0.1g |

sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |

2137693-62-8 | 0.1g |

$1320.0 | 2023-05-26 | ||

| Enamine | EN300-723743-0.25g |

sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |

2137693-62-8 | 0.25g |

$1381.0 | 2023-05-26 | ||

| Enamine | EN300-723743-2.5g |

sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate |

2137693-62-8 | 2.5g |

$2940.0 | 2023-05-26 |

sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

2137693-62-8 (sodium 4-chloro-2-oxo-2H-chromene-3-sulfinate) 関連製品

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量